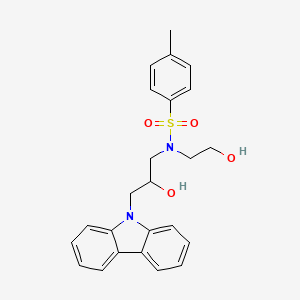

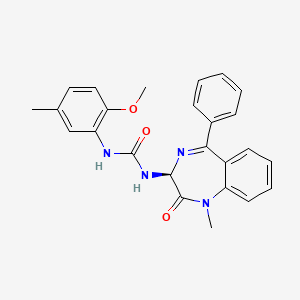

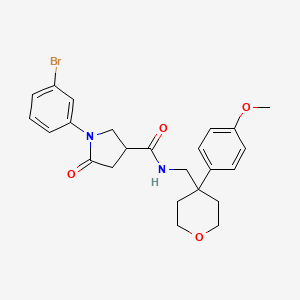

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea, also known as THP-TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis of Heterocycles

Researchers have developed one-pot, diastereoselective, three-component reactions involving urea/thiourea and dihydro-pyran with aromatic aldehydes for the synthesis of furano and pyrano pyrimidinones (thiones). These compounds have potential applications in drug discovery and material science due to their diverse biological activities and unique chemical properties (Ghorbani‐Vaghei et al., 2015).

Hydrogel Formation and Tuning

Another study explored the formation of hydrogels in various acids at specific pH levels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. This research highlighted how the gel's physical properties, such as morphology and rheology, can be tuned by the identity of the anion, providing insights into the development of new materials with customizable mechanical properties (Lloyd & Steed, 2011).

Isomerization Studies

The isomerization of reduced pyrimidine and cyclic urea ribosides has been studied, revealing significant changes in spectral properties and potency for nucleosides acting as inhibitors, which is crucial for understanding the chemical stability and bioactivity of potential drug candidates (Kelley et al., 1986).

Eco-friendly Multicomponent Reaction Catalysis

Research has demonstrated the use of urea as an eco-friendly catalyst in the multicomponent synthesis of diverse and densely functionalized heterocycles. This methodology aligns with the principles of green chemistry by offering an efficient, low-cost, and environmentally benign alternative for synthesizing pharmacologically relevant compounds (Brahmachari & Banerjee, 2014).

Anticancer Activity and Metabolite Synthesis

One study focused on synthesizing and characterizing a major metabolite of a compound with strong anticancer activity, which is crucial for the development of effective cancer treatments. Understanding the metabolic pathways and active metabolites of potential therapeutic agents is key for optimizing their efficacy and safety profiles (Nammalwar et al., 2010).

Propiedades

IUPAC Name |

1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-9-20-13)12-5-7-19-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDNHQIRYNUCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)

![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)